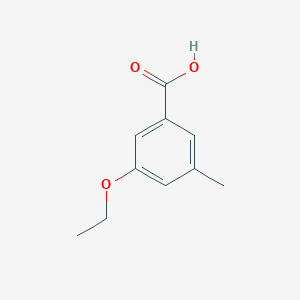![molecular formula C15H11ClN4O B2542014 7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338394-72-2](/img/structure/B2542014.png)
7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile, has a CAS Number of 338394-72-2 . It has a molecular weight of 298.73 and its molecular formula is C15H11ClN4O . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11ClN4O/c1-10(21-13-4-2-12(16)3-5-13)14-6-7-18-15-11(8-17)9-19-20(14)15/h2-7,9-10H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a predicted density of 1.35±0.1 g/cm3 and a predicted pKa of -1.80±0.40 .Scientific Research Applications
Synthesis and Chemical Properties
- Pyrazolo[1,5-a]pyrimidine derivatives, closely related to the specified compound, have been synthesized through various methods. These derivatives exhibit notable properties in heterocyclic synthesis and are used to prepare various substituted compounds (Harb, Abbas, & Mostafa, 2005).
- Another study explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives under specific conditions like microwave irradiation, highlighting the efficient production of these compounds for potential applications in various fields (Al‐Zaydi, 2009).
Applications in Imaging and Diagnosis
- A pyrazolo[1,5-a]pyrimidine derivative was developed as a radiotracer candidate for tumor detection using positron emission tomography (PET). This demonstrates the compound's utility in medical imaging and cancer diagnosis (Jingli Xu et al., 2012).
Antimicrobial and Antioxidant Properties
- Pyrazolo[1,5-a]pyrimidine derivatives have shown antimicrobial properties against various bacteria and fungi, as well as notable antioxidant activities. This suggests their potential use in developing new antimicrobial agents (Şener et al., 2017).
Potential in Anticancer Research
- Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising anticancer activities, particularly in inhibiting the proliferation of human lung adenocarcinoma and gastric cancer cell lines (Jin Liu et al., 2020).
Antimicrobial and Anti-Inflammatory Potential
- Novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine derivatives have exhibited higher anticancer activity than certain reference drugs and have shown significant antimicrobial activity (Hafez et al., 2016).
- New pyrazolopyrimidines derivatives have also been studied for their anti-inflammatory and analgesic activities, showing comparable efficacy to standard drugs in some cases (Ismail et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
7-[1-(4-chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c1-10(21-13-4-2-12(16)3-5-13)14-6-7-18-15-11(8-17)9-19-20(14)15/h2-7,9-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLFIQUTIDAPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=C(C=NN12)C#N)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
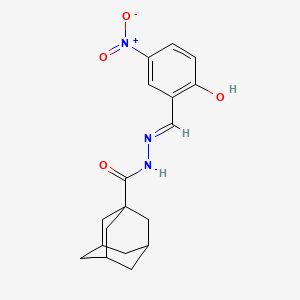

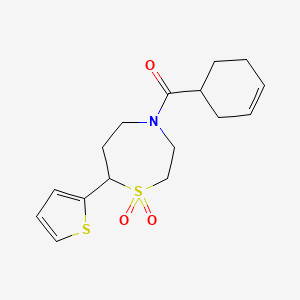
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2541936.png)
![(Z)-ethyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2541938.png)
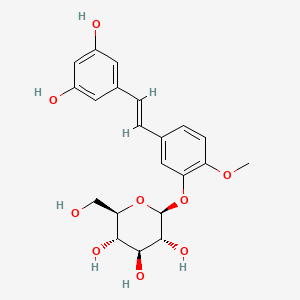
![8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2541945.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide](/img/structure/B2541947.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2541948.png)
![4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2541949.png)
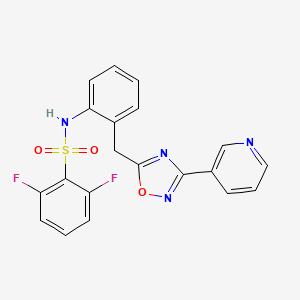
![3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2541952.png)
